molecular formula C6H11N B181894 2-Ethenyl-pyrrolidine CAS No. 107131-61-3

2-Ethenyl-pyrrolidine

Cat. No. B181894
M. Wt: 97.16 g/mol
InChI Key: XNVAUNOSRHPXCY-UHFFFAOYSA-N
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Description

2-Ethenyl-pyrrolidine is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 2-Ethenyl-pyrrolidine is not directly available, but it can be inferred from related compounds such as 2-Pyrrolidone and Pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The formation of pyrrolidin-2-ones, for example, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and complex. For instance, the formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

  • Photochemical Behaviors : 2-[2-(2-Pyrrolyl)ethenyl]pyridine, a related compound, demonstrates interesting photochemical behaviors, including trans→cis isomerization and intramolecular hydrogen atom transfer, influenced by intramolecular hydrogen bonding and solvent effects (Obi, Sakuragi, & Arai, 1998).

  • Synthesis and Properties of Tetrathiafulvalene Derivatives : Tetrathiafulvalene derivatives, involving a reaction with a pyridine moiety, have been synthesized and characterized. These compounds show intramolecular charge transfer and are of interest in the study of optical and electrochemical properties (Andreu, Malfant, Lacroix, & Cassoux, 2000).

  • Synthesis and Characterization of Dissociative Agents : The synthesis and analytical characterization of diphenidine, a dissociative agent related to pyrrolidine, have been explored. This study includes the investigation of its pharmacological effects, such as NMDA receptor activity (Wallach et al., 2015).

  • Electro-Optic Materials : Pyrrole-based donor-acceptor chromophores have been synthesized and used for creating nonlinear optical/electro-optic materials. These materials have potential applications in electronic and optical devices (Facchetti et al., 2003).

  • Recreational Drug Analysis : The analysis of psychoactive substances such as 2-DPMP and D2PM, which are pyrrolidine-based, has been conducted to understand their toxicity and pharmacological characteristics. This research is important for public health and drug policy (Corkery et al., 2012).

  • Synthesis of Cyclopropane Derivatives : Research on the synthesis of enantiopure disubstituted cyclopropane from 4-ethenyl pyrrolidin-2-one demonstrates the potential of pyrrolidine derivatives in organic synthesis, particularly in stereoselective reactions (Galeazzi, Mobbili, & Orena, 1997).

  • Functionalized Polymers : The copolymerization kinetics of poly(acrylonitrile-ran-2-ethenyl-pyridine) and its degradation activation energy have been studied, indicating potential applications in material science and polymer chemistry (Hou et al., 2008).

  • Nuclear Magnetic Resonance Spectra of Platinum Complexes : Studies on the chemical shift anisotropy and nitrogen coupling in platinum complexes, including those with ethene and pyridine ligands, provide insights into their electronic structure and potential applications in catalysis and material science (Ismail, Kerrison, & Sadler, 1982).

Future Directions

Pyrrolidine and its derivatives, including 2-Ethenyl-pyrrolidine, have a wide range of applications in the field of medicinal chemistry. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the future directions in the study of 2-Ethenyl-pyrrolidine and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-ethenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVAUNOSRHPXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T SATo, K TSUJIMOTO, K MATSUBAYASHI… - Chemical and …, 1992 - jstage.jst.go.jp
… Preparation and Cyclization of 1-[Chloro(methylthio)acetyl]-2—ethenylpyrrolidine (13b) NCS (147 mg, 1.1mmol) was added portionwise to a solution of 1211 (170 mg, 0.91 mmol) in …
Number of citations: 49 www.jstage.jst.go.jp
CS Chambers - 2009 - eprints.hud.ac.uk
In this thesis, the novel synthesis of tetra- and triazolo-analogues of the pyrrolobenzodiazepines, pyrrolobenzothiadiazepines, benzodiazepines and benzothiadiazepines are described…
Number of citations: 4 eprints.hud.ac.uk

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